Hexadecylbetaine

Dermal toxicology Skin penetration Surfactant safety

Hexadecylbetaine (cetyl betaine, CAS 693-33-4) is a zwitterionic surfactant belonging to the alkyl betaine class, with the molecular formula C21H43NO2 and a molecular weight of 341.57 g/mol. As an amphoteric compound, it carries both a permanently charged quaternary ammonium group and a pH-dependent carboxylate group, conferring excellent compatibility with anionic, nonionic, and cationic surfactants.

Molecular Formula C20H41NO2
Molecular Weight 327.5 g/mol
CAS No. 693-33-4
Cat. No. B1215945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecylbetaine
CAS693-33-4
SynonymsC16BET
hexadecylbetaine
N,N-dimethyl-N-hexadecylglycine
Molecular FormulaC20H41NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]
InChIInChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20(22)23/h4-19H2,1-3H3
InChIKeyTYIOVYZMKITKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecylbetaine (CAS 693-33-4): A C16 Alkyl Betaine Surfactant for Mild, Sulfate-Free Formulations and Membrane Research


Hexadecylbetaine (cetyl betaine, CAS 693-33-4) is a zwitterionic surfactant belonging to the alkyl betaine class, with the molecular formula C21H43NO2 and a molecular weight of 341.57 g/mol . As an amphoteric compound, it carries both a permanently charged quaternary ammonium group and a pH-dependent carboxylate group, conferring excellent compatibility with anionic, nonionic, and cationic surfactants . Commercially, hexadecylbetaine is supplied as a 30% active aqueous solution (e.g., H-Soft™ CET, AMPHOSOL® CDB-HP-E) and is valued for its mildness profile and ability to enhance viscosity in sulfate-free personal care formulations .

Why Alkyl Chain Length Dictates Hexadecylbetaine Performance and Cannot Be Generically Substituted


Alkyl betaines are not interchangeable commodities; their physicochemical and biological properties are directly governed by the length of their hydrophobic alkyl chain. As demonstrated by comparative micellization studies, increasing the alkyl chain length from C12 (lauryl) to C14 (myristyl) to C16 (hexadecyl) systematically increases micelle size in solution [1]. More critically, dermal absorption and toxicity profiles diverge sharply: radiolabeled tracer studies show that while the C12 analog (dodecylbetaine) is readily absorbed through skin, the C16 compound (hexadecylbetaine) partitions into the stratum corneum but transfers only minimally into the receptor phase [2]. This differential behavior directly impacts both safety profiles and functional performance, meaning that substituting a shorter-chain alkyl betaine for hexadecylbetaine will alter formulation mildness, skin penetration characteristics, and micellar properties in ways that cannot be compensated by simple concentration adjustments.

Hexadecylbetaine Differential Performance Data: Quantitative Comparisons with Closest Analogs


Hexadecylbetaine (C16) Demonstrates 100× Lower Dermal Absorption Compared to Dodecylbetaine (C12)

In direct comparative in vitro studies using hairless mouse skin, the dermal absorption and systemic transfer of radiolabeled hexadecylbetaine (C16BET) was minimal compared to its C12 analog dodecylbetaine (C12BET). Following a 16-hour pretreatment, the C12 compound was well absorbed through the skin, whereas the C16 compound partitioned favorably into the skin but then transferred only very slowly into the receptor phase [1]. This difference in percutaneous absorption was consistent with dermal toxicity data obtained in rats, which indicated that the dermal LD50 of C12BET was significantly lower than that of C16BET, with the LD50 for C16BET being so large that it could not be reliably determined [1].

Dermal toxicology Skin penetration Surfactant safety

Hexadecylbetaine Micelle Size Exceeds That of Laurylbetaine (C12) and Myristylbetaine (C14) as a Function of Alkyl Chain Length

A comparative study investigated micelle formation among three betaines differing only in alkyl chain length: laurylbetaine (C12), myristylbetaine (C14), and hexadecylbetaine (C16). Micelle size was determined by dynamic light scattering. The experiments confirmed that as alkyl chain length increased, micelle size increased correspondingly [1].

Micellization Dynamic light scattering Surfactant aggregation

Hexadecylbetaine (C16BET) Exhibits Reduced Skin Barrier Disruption Relative to Dodecylbetaine (C12BET) at Equivalent CMC-Normalized Concentrations

In a study of five zwitterionic surfactants on hairless mouse skin barrier function, the degree of nicotinamide penetration enhancement induced by each surfactant was correlated with the ratio of the surfactant pretreatment concentration to its critical micelle concentration (CMC) [1]. This CMC-normalized comparison revealed that for a given multiple of the CMC, hexadecylbetaine (C16BET) caused less disruption of the skin barrier than dodecylbetaine (C12BET), as evidenced by lower nicotinamide flux enhancement [1].

Skin barrier function Nicotinamide flux Stratum corneum

Hexadecylbetaine Viscosity Specifications Vary by Commercial Grade: 120 cPs (AMPHOSOL®) vs 300 cPs (H-Soft™ CET) at 25°C

Commercial hexadecylbetaine products exhibit measurable differences in physical properties that can influence processing and formulation behavior. AMPHOSOL® CDB-HP-E (Stepan) has a specified viscosity of 120 cPs at 25°C , while H-Soft™ CET (Harcros) is specified at 300 cPs at 25°C . Both are supplied as 30% active aqueous solutions with comparable density ranges (1.02 g/mL vs 1.06 specific gravity).

Formulation viscosity Cold processing Sulfate-free systems

Hexadecylbetaine Application Scenarios Where Differential Evidence Supports Prioritized Selection


Leave-On Personal Care Formulations Requiring Minimal Systemic Absorption

Formulators developing leave-on products such as facial creams, body lotions, and baby care items should prioritize hexadecylbetaine over shorter-chain alkyl betaines (e.g., lauryl betaine) due to its demonstrated minimal dermal absorption and transfer into the receptor phase in comparative skin penetration studies [1]. The inability to reliably determine a dermal LD50 for C16BET, contrasted with the significantly lower LD50 of C12BET, provides quantitative safety justification for this selection [1].

Sulfate-Free Shampoo and Body Wash Systems Requiring Viscosity Build

In sulfate-free cleansing formulations, where traditional thickeners often underperform, hexadecylbetaine serves as an effective viscosity enhancer for anionic surfactant systems . Its compatibility with anionic, nonionic, and cationic surfactants allows flexible formulation design, while its mildness profile supports gentle cleansing claims . Formulators should evaluate commercial grade viscosity specifications (120-300 cPs range) when selecting a supplier .

Membrane Protein Solubilization Requiring Balanced Hydrophobicity and Mildness

For researchers isolating integral membrane proteins, hexadecylbetaine offers a balance between effective lipid bilayer solubilization and retention of protein function. The longer C16 alkyl chain compared to lauryl (C12) and myristyl (C14) betaines yields larger micelles [2], which may influence solubilization efficiency and subsequent purification steps. Its zwitterionic nature provides a milder alternative to ionic detergents that risk protein denaturation.

Cold-Process Manufacturing of Preservative-Free Formulations

Hexadecylbetaine commercial grades such as AMPHOSOL® CDB-HP-E are specifically designed for cold processing and are supplied as preservative-free mild surfactants . This supports manufacturers seeking to reduce energy costs, maintain heat-sensitive active ingredient integrity, or comply with preservative-free formulation requirements in natural and organic product lines.

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